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Compound of Interest

Benzyl N-(2-
Compound Name:
aminophenyl)carbamate

Cat. No. B3253778

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and
characterization of Benzyl N-(2-aminophenyl)carbamate (CAS No: 22706-01-0). The content
herein is curated for professionals in research and drug development, offering detailed data,
experimental protocols, and visualizations to facilitate a deeper understanding of this
compound.

Physicochemical Properties

Benzyl N-(2-aminophenyl)carbamate is a bifunctional molecule featuring a benzyl carbamate
protecting group on an o-phenylenediamine scaffold. This structure makes it a valuable
intermediate in organic synthesis, particularly for the construction of heterocyclic systems.[1]
The key physicochemical properties are summarized in the table below.
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Property Value Source(s)
Benzyl N-(2-

IUPAC Name _ [1]
aminophenyl)carbamate

CAS Number 22706-01-0 [1]

Molecular Formula C14H14N202 [1]

Molecular Weight 242.27 g/mol [1]

, C1=CC=C(C=C1)COC(=O)NC

Canonical SMILES [1]

2=CC=CC=C2N

Spectroscopic Data (Predicted)

While experimental spectra for Benzyl N-(2-aminophenyl)carbamate are not readily available
in published literature, predicted spectroscopic data provides valuable insights into its structural
features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR (Proton NMR): The predicted *H NMR spectrum of Benzyl N-(2-
aminophenyl)carbamate exhibits characteristic signals for its distinct proton environments.
The benzylic methylene protons (-CHz-) are expected to appear as a singlet, while the aromatic
protons of the benzyl and aminophenyl groups will resonate in the downfield region. The
protons of the amine (-NHz2) and carbamate (-NH-) groups are likely to appear as broad

singlets.[1]

Proton Assignment Predicted Chemical Shift Multiplicity
(3, ppm)

-CHz- (benzyl) ~5.1 Singlet
Phenyl-H (benzyl) 7.32-7.42 Multiplet
Aminophenyl-H Varies Multiplet
-NHz (amino) Broad Singlet Broad Singlet
-NH- (carbamate) Broad Singlet Broad Singlet

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubs.acs.org/doi/10.1021/jm5010495
https://pubs.acs.org/doi/10.1021/jm5010495
https://pubs.acs.org/doi/10.1021/jm5010495
https://pubs.acs.org/doi/10.1021/jm5010495
https://pubs.acs.org/doi/10.1021/jm5010495
https://www.benchchem.com/product/b3253778?utm_src=pdf-body
https://www.benchchem.com/product/b3253778?utm_src=pdf-body
https://www.benchchem.com/product/b3253778?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jm5010495
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3253778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

13C NMR (Carbon-13 NMR): The predicted 3C NMR spectrum is expected to show a key signal
for the carbonyl carbon of the carbamate group in the downfield region. The benzylic methylene
carbon and the aromatic carbons will also have characteristic chemical shifts.[1]

Carbon Assignment Predicted Chemical Shift (8, ppm)

C=0 (carbamate) 155-160
-CH:- (benzyl) ~66.0
Aromatic C (benzyl) Varies
Aromatic C (aminophenyl) Varies

Fourier-Transform Infrared (FT-IR) Spectroscopy

The predicted FT-IR spectrum of Benzyl N-(2-aminophenyl)carbamate would display
characteristic absorption bands for its functional groups. The N-H stretching vibrations of the
amine and carbamate groups are expected in the 3300-3500 cm~* region. A strong carbonyl
(C=0) stretch from the carbamate is anticipated around 1690-1720 cm~1.[1] For comparison,
the experimental FT-IR spectrum of the related compound, benzyl carbamate, shows N-H
stretching at 3422-3332 cm~t and a C=0 stretch at 1694 cm~1.[2]

Vibrational Mode

Predicted Wavenumber (cm~?)

N-H Stretch (amine & carbamate) 3300-3500

C=0 Stretch (carbamate) 1690-1720

C-O Stretch 1068-1239

C-N Stretch 1307-1346

Aromatic C-H Stretch ~3000-3100

Aromatic C=C Stretch ~1450-1600

Mass Spectrometry (MS)
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Experimental mass spectrometry data for Benzyl N-(2-aminophenyl)carbamate is not
currently available. However, a predicted fragmentation pattern can be proposed based on the
known behavior of similar compounds. The primary fragmentation is expected to involve the
cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium cation (m/z
91) and a carbamate-substituted aminophenyl radical. Another likely fragmentation pathway is
the loss of the benzyl group followed by decarboxylation.

X-ray Crystallography

As of the date of this guide, there is no publicly available single-crystal X-ray diffraction data for
Benzyl N-(2-aminophenyl)carbamate.[2] Therefore, precise bond lengths, bond angles, and
crystal packing information cannot be provided.

Experimental Protocols

The following are proposed experimental protocols for the synthesis and characterization of
Benzyl N-(2-aminophenyl)carbamate, adapted from established methods for similar
carbamate compounds.

Synthesis of Benzyl N-(2-aminophenyl)carbamate

This protocol is adapted from the synthesis of similar N-aryl carbamates.

Materials:

o-Phenylenediamine

Benzyl chloroformate

A suitable base (e.g., triethylamine or sodium bicarbonate)

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:

» Dissolve o-phenylenediamine in the anhydrous solvent in a round-bottom flask under an inert
atmosphere (e.g., nitrogen or argon).
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e Cool the solution in an ice bath (0 °C).
e Add the base to the solution.
o Slowly add benzyl chloroformate dropwise to the stirred solution.

 Allow the reaction mixture to warm to room temperature and stir for several hours until the
reaction is complete (monitored by thin-layer chromatography).

e Quench the reaction with water and extract the product with an organic solvent.

» Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

» Purify the crude product by column chromatography on silica gel or by recrystallization.
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Click to download full resolution via product page

Caption: Synthetic workflow for Benzyl N-(2-aminophenyl)carbamate.
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Characterization Methods

NMR Spectroscopy:

e Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.qg.,
CDCls or DMSO-ds).

e Acquire *H and 3C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or
higher).

e Process the spectra to identify chemical shifts, multiplicities, and coupling constants.
FT-IR Spectroscopy:

o Prepare a sample of the purified compound as a KBr pellet or a thin film on a salt plate.
e Acquire the FT-IR spectrum over the range of 4000-400 cm~1.

« |dentify the characteristic absorption bands for the functional groups.

Mass Spectrometry:

o Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or
acetonitrile).

e Analyze the sample using an electrospray ionization (ESI) or electron impact (El) mass
spectrometer.

o Determine the molecular ion peak and analyze the fragmentation pattern.
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Purified Benzyl
N-(2-aminophenyl)carbamate

NMR Spectroscopy FT-IR Spéctroscopy Mass Spectrometry
Prepare Sample Prepare Sample Prepare Sample
(CDCI3 or DMSO-d6) (KBr pellet or thin film) (MeOH or ACN)
- Acquire Spectrum Acquire Mass Spectrum
Acquire 1H and 13C Spectra (4000-400 cm-1) (ES! or EI)

: : )

Determine Molecular lon
and Fragmentation

Process and Analyze Data Identify Functional Groups

Benzyl N-(2-aminophenyl)carbamate

(C14H14N202)

Analytical Data

NMR (1H, 13C) FT-IR Mass Spectrometry
- Proton/Carbon framework - Functional groups - Molecular weight
- Connectivity (N-H, C=0, C-0) - Fragmentation pattern

Confirmed Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Structural Analysis and Characterization of Benzyl N-(2-
aminophenyl)carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3253778#benzyl-n-2-aminophenyl-carbamate-
structural-analysis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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